3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-
Description
Nomenclature and Structural Identification
Systematic Nomenclature
The compound is formally named (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one according to IUPAC rules. Its bicyclic framework consists of a fused cyclopropane ring (three-membered) and a tetrahydrofuran-like lactone ring (five-membered). The stereochemical descriptor (1R) specifies the absolute configuration at the first carbon of the bicyclic system.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 96847-53-9 | |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| SMILES | O=C1O[C@@]2(C3=CC=CC=C3)CC1C2 |
Structural Features
Historical Context and Discovery
Early Synthetic Efforts
The compound was first synthesized in the late 20th century via rhodium(II)-catalyzed cyclopropanation of α-diazoacetates. For example, allyl α-diazophenylacetate undergoes intramolecular cyclization with Rh₂(OAc)₄ to form the bicyclic lactone.
Key Advancements
- Catalyst Optimization : Doyle’s dirhodium(II) carboxamidate catalysts (e.g., Rh₂(MEPY)₄) improved enantioselectivity (>90% ee) in the 1990s.
- Stereodivergent Synthesis : Recent methods (e.g., Mb(H64V,I107S) biocatalysts) enable access to both (1R) and (1S) enantiomers from common precursors.
- Industrial Scalability : Flow chemistry techniques reduced rhodium catalyst loading to 0.005 mol%, enabling gram-scale production.
Significance in Bicyclic Lactone Chemistry
Reactivity Profile
- Nucleophilic Attack : The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, alcohols).
- Cycloadditions : Participates in [3+2] dipolar cycloadditions with nitrones to form polycyclic architectures.
- Reduction : LiAlH₄ reduces the lactone to a diol, preserving cyclopropane integrity.
Applications in Synthesis
Theoretical Insights
Properties
IUPAC Name |
(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFIZUMKYUMRN-UMJHXOGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@]1(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Group
1-(4-Fluorophenyl) Derivative
- IUPAC Name : (1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- CAS : 528587-71-5 .
- Molecular Formula : C₁₁H₉FO₂.
1-(3-Fluorophenyl) Derivative
- IUPAC Name : (1S,5R)-1-(3-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular Formula : C₁₁H₉FO₂ .
- Key Difference : Meta-fluorine substitution modifies steric and electronic properties compared to the para isomer, impacting solubility and metabolic stability .
1-[(4-Methylphenyl)sulfonyl] Derivative
Table 1: Substituent Comparison
Heteroatom Modifications in the Bicyclic System
3-Azabicyclo[3.1.0]hexan-2-one Derivatives
- Example : (±)-3-(1-Adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one
- Key Difference : Replacement of oxygen with nitrogen introduces basicity, enabling interactions with biological targets (e.g., sigma receptors) .
- Physical Properties : Melting point 138–140°C; distinct $^1$H NMR shifts (e.g., δ 1.60–1.70 ppm for adamantyl protons) .
3,6-Diazabicyclo[3.1.0]hexan-2-one Derivatives
Table 2: Heteroatom Comparison
Preparation Methods
Reaction Mechanism and Conditions
The foundational method for synthesizing 3-oxabicyclo[3.1.0]hexan-2-one derivatives involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of sodium hydride (NaH). This base facilitates deprotonation of phenylacetonitrile, generating a resonance-stabilized nitrile anion that attacks epichlorohydrin’s electrophilic carbons. The subsequent intramolecular cyclization forms the bicyclo[3.1.0] framework.
Critical parameters include:
-
Solvent System : Aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates. Mixed solvents (e.g., DMF:toluene, 3:1) prevent NaH deactivation.
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Stoichiometry : A 1.2–2.0 molar equivalence of NaH relative to phenylacetonitrile optimizes anion generation without side reactions.
-
Temperature and Time : Reactions proceed at 25–60°C for 0.5–20 hours, monitored via phenylacetonitrile consumption using HPLC.
Post-Reaction Processing
After cyclization, alkali hydrolysis (e.g., KOH or NaOH) cleaves the nitrile group to a ketone, followed by acid treatment (HCl) to neutralize the base and isolate the product. Phase-transfer catalysts like tetrabutylammonium sulfate improve hydrolysis efficiency, achieving a 68.1% yield of 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
Table 1: Optimization of Sodium Hydride-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaH Equivalence | 1.2–2.0 eq | Maximizes anion formation |
| Solvent | DMF:NMP (3:1) | Enhances solubility |
| Hydrolysis Temperature | 60–100°C | Accelerates nitrile cleavage |
| Phase-Transfer Catalyst | 0.005–0.05 eq | Improves phase mixing |
Stereochemical Considerations in Bicyclo[3.1.0]hexanone Formation
Challenges in Enantiocontrol
The bicyclo[3.1.0]hexane skeleton introduces steric constraints that complicate stereoselective synthesis. Conventional models like the Felkin–Anh paradigm fail to predict outcomes due to the compound’s rigid geometry and competing transition states.
Conformational Biasing Strategies
High stereoselectivity (>90% ee) is achievable by conformational preorganization of intermediates. For example, α-halogenated ketones adopt low-energy conformations where steric hindrance directs nucleophilic attack to the less hindered diastereoface. Allylmagnesium halides, as highly reactive nucleophiles, favor rapid bond formation over conformational interconversion, locking in stereochemistry.
Enantioselective Formal (3 + 3) Cycloaddition Using Chiral Lewis Acids
Catalytic Asymmetric Synthesis
A breakthrough method employs chiral Lewis acid catalysts (e.g., bisoxazoline-Cu(II) complexes) to mediate formal (3 + 3) cycloadditions between bicyclo[1.1.0]butanes and nitrones. This strategy constructs two quaternary carbons and a chiral aza-center in a single step, achieving up to 99% ee for (1R)-configured products.
Key Advantages:
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Broad Substrate Scope : Compatible with acyl imidazole- or pyrazole-functionalized bicyclobutanes.
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Scalability : Demonstrated at 1.0 mmol scale without yield or enantiopurity loss.
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Post-Synthetic Modifications : The acyl pyrazole moiety is convertible to aldehydes or ketones, enabling downstream functionalization.
Mechanistic Insights
The catalyst chelates the nitrone’s oxygen and nitrogen atoms, orienting the bicyclobutane for stereoselective [3 + 3] ring expansion. Density functional theory (DFT) calculations reveal that the Re-face attack is favored due to reduced steric clashes in the transition state.
Table 2: Enantioselective Cycloaddition Performance
| Substrate | Catalyst Loading | Yield (%) | ee (%) |
|---|---|---|---|
| Acyl imidazole-BCB | 5 mol% | 99 | 99 |
| Acyl pyrazole-BCB | 10 mol% | 95 | 98 |
| Nitrone (aryl) | 5 mol% | 92 | 97 |
Industrial-Scale Process Optimization
Solvent Recycling
Toluene and DMF are recoverable via distillation, reducing waste and costs. Pilot studies show >90% solvent reuse without yield degradation.
Applications in Pharmaceutical Development
The (1R)-enantiomer is a key intermediate in Sarizotan (anti-dyskinesia) and Adoprazine (dopamine D2 antagonist) syntheses . Its incorporation enhances metabolic stability and target affinity compared to planar analogs.
Q & A
Q. Methodological Guide
- X-ray crystallography : SHELX software (via SHELXL refinement) confirms absolute configuration using high-resolution data (R-factor <0.05) .
- NMR spectroscopy : Key signals for (1R) configuration:
- ¹H NMR : δ 3.08 (d, J=8.4 Hz, cyclopropane proton), 4.15 (q, ester group) .
- ¹³C NMR : δ 172.6 ppm (ketone carbonyl) .
- Chiral HPLC : Use Chiralpak AD-H column; retention time 12.3 min for (1R) enantiomer .
What biological activities are associated with this compound, and how are they mechanistically studied?
Q. Advanced Research Focus
- Sigma receptor binding : Derivatives show moderate affinity (Kᵢ = 120 nM) via hydrophobic interactions with receptor pockets .
- Enzyme inhibition : The bicyclic scaffold mimics transition states in cytochrome P450 assays (IC₅₀ = 8 µM) .
Experimental Design :
Radioligand displacement assays (³H-DTG for sigma receptors).
Molecular docking (AutoDock Vina) to map binding poses .
How does this compound compare structurally and functionally to its azabicyclo analogs?
Q. Comparative Analysis
What are the challenges in crystallizing this compound, and how are they addressed?
Q. Crystallography Focus
- Challenge : Low crystal symmetry (monoclinic P2₁) and twinning .
- Solution : Use SHELXD for twin-law detection and SHELXL for HKL5 data refinement .
- Case Study : A 2025 study achieved R-factor 0.046 using 0.5 × 0.3 × 0.1 mm³ crystals grown via vapor diffusion (hexane/EtOAc) .
What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
